

# An In-depth Technical Guide to the Safety Data for Cyfluthrin-d6

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## Compound of Interest

Compound Name: Cyfluthrin-d6

Cat. No.: B14079728

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## Abstract

This technical guide provides a comprehensive overview of the safety data for **Cyfluthrin-d6**, a deuterated analog of the synthetic pyrethroid insecticide Cyfluthrin. This document is intended for researchers, scientists, and drug development professionals who may handle or conduct research with this compound. It consolidates information from Safety Data Sheets (SDS), product technical information, and toxicological literature. The guide includes a summary of physical and chemical properties, detailed toxicological information, and guidelines for safe handling and storage. In line with the requirements for advanced technical documentation, this guide also presents the mechanism of action of Cyfluthrin through a signaling pathway diagram and outlines standardized experimental protocols for toxicity testing.

## Chemical and Physical Properties

**Cyfluthrin-d6** is the deuterated form of Cyfluthrin, where six hydrogen atoms on the dimethylcyclopropane moiety have been replaced with deuterium. This isotopic labeling is primarily for use as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, for the quantification of Cyfluthrin.<sup>[1][2]</sup> The physical and chemical properties of **Cyfluthrin-d6** are expected to be very similar to those of Cyfluthrin.

Property	Value	Reference
Chemical Name	3-(2,2-dichloroethenyl)-2,2-di(methyl-d3)-cyclopropanecarboxylic acid, cyano(4-fluoro-3-phenoxyphenyl)methyl ester	[1][2]
Synonyms	β-Cyfluthrin-d6	[1][2]
CAS Number	2483831-11-2	[1][2][3]
Molecular Formula	C <sub>22</sub> H <sub>12</sub> Cl <sub>2</sub> D <sub>6</sub> FNO <sub>3</sub>	[1][2]
Molecular Weight	440.3 g/mol	[1][2]
Appearance	Viscous amber to brown liquid or partly crystalline oil	[4][5][6]
Melting Point	60 °C (140 °F)	[5][7]
Solubility in Water	2-3 µg/L at 20°C	[5][7]
Solubility in Organic Solvents	Highly soluble in acetone (>250 g/L), n-hexane (10 g/L), and dichloromethane (200 g/L) at 20°C	[5]

## Toxicological Data

Toxicological data for **Cyfluthrin-d6** is not extensively available. Therefore, the data for the non-deuterated parent compound, Cyfluthrin, is presented here as a surrogate for assessing its toxicological profile. Cyfluthrin is classified as a Type II pyrethroid insecticide.

Toxicity Endpoint	Value	Species	Route	Reference
Acute Oral LD <sub>50</sub>	291 mg/kg	Mouse (male)	Oral	<a href="#">[8]</a>
609 mg/kg	Mouse (female)	Oral		
500 - 800 mg/kg	Rat	Oral	<a href="#">[7]</a>	
Acute Dermal LD <sub>50</sub>	> 5000 mg/kg	Rat	Dermal	<a href="#">[8]</a>
600 mg/kg	Rat	Dermal	<a href="#">[7]</a>	
Acute Inhalation LC <sub>50</sub>	> 0.735 mg/L (4 hours)	Rat (male)	Inhalation	<a href="#">[8]</a>
0.200 - 0.735 mg/L (4 hours)	Rat (female)	Inhalation	<a href="#">[8]</a>	
Aquatic Toxicity (LC <sub>50</sub> , 96 hours)	0.6 - 2.9 µg/L	Rainbow Trout	Aquatic	<a href="#">[5]</a>
1.5 µg/L	Bluegill Sunfish	Aquatic	<a href="#">[5]</a>	
22 µg/L	Carp	Aquatic	<a href="#">[5]</a>	

## Hazard Identification and Safety Precautions

Based on the Safety Data Sheet for **Cyfluthrin-d6** and data for Cyfluthrin, the following hazards have been identified.[\[3\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Hazard	Description
Flammability	Flammable liquid and vapor.[3][9]
Acute Toxicity (Inhalation)	Harmful if inhaled.[3][9]
Skin Corrosion/Irritation	Causes skin irritation.[3][9]
Eye Damage/Irritation	Causes serious eye irritation.[3][9]
Aspiration Hazard	May be fatal if swallowed and enters airways.[3][9]
Specific Target Organ Toxicity (Single Exposure)	May cause drowsiness or dizziness.[3][9]
Aquatic Toxicity	Very toxic to aquatic life with long-lasting effects.[10]

#### Recommended Safety Precautions:

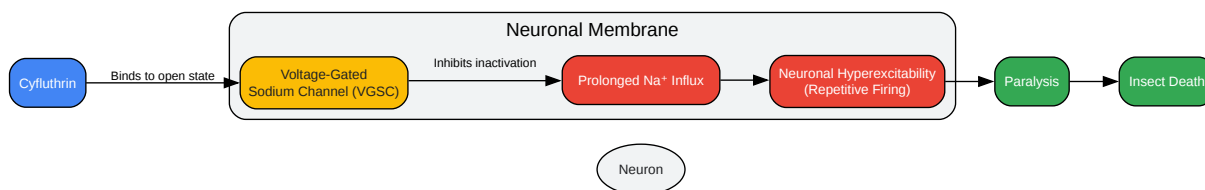
- **Handling:** Handle in a well-ventilated area.[11][12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[11] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11] Keep away from ignition sources and do not smoke in the vicinity.[3][9]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12] Keep away from strong oxidants, strong acids, and strong bases.[12] Store locked up.[10]
- **Disposal:** Dispose of contents and container in accordance with local, regional, national, and international regulations.[10] Do not allow to enter sewers or waterways.[9]

## Mechanism of Action: Signaling Pathway

Cyfluthrin, like other pyrethroid insecticides, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects.[13][14] This interaction disrupts the normal functioning of the nervous system, leading to paralysis and death.[5]

The primary mechanism involves the binding of Cyfluthrin to the VGSC, which modifies its gating kinetics. Specifically, it prolongs the open state of the channel by slowing both activation

and inactivation. This leads to a persistent influx of sodium ions ( $\text{Na}^+$ ) into the neuron, causing a state of hyperexcitability characterized by repetitive nerve discharges.



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Fig. 1: Signaling pathway of Cyfluthrin's neurotoxic action.

## Experimental Protocols

Detailed experimental protocols for toxicological studies of **Cyfluthrin-d6** are not readily available in the public domain. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are widely used for assessing the toxicity of chemical substances. The following sections outline the general procedures for acute oral, dermal, and aquatic toxicity testing based on OECD guidelines.

### Acute Oral Toxicity (LD<sub>50</sub>) - Based on OECD Guideline 423[1][16]

This method is designed to classify a substance based on its acute oral toxicity.

- **Test Animals:** Healthy, young adult rats of a single sex (typically females) are used.
- **Housing and Feeding:** Animals are housed in individual cages under controlled environmental conditions (temperature, humidity, light cycle). Standard laboratory diet and drinking water are provided ad libitum.
- **Dose Preparation:** The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

- Administration: A single dose of the test substance is administered by gavage to fasted animals.
- Procedure: A stepwise procedure is used, starting with a dose that is expected to produce some toxicity. A group of three animals is dosed.
  - If mortality occurs, the test is repeated with a lower dose.
  - If no mortality occurs, the test is repeated with a higher dose.
- Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
- Endpoint: The LD<sub>50</sub> is determined based on the dose at which 50% of the animals die.

## Acute Dermal Toxicity (LD<sub>50</sub>) - Based on OECD Guideline 402[12][17][18][19][20]

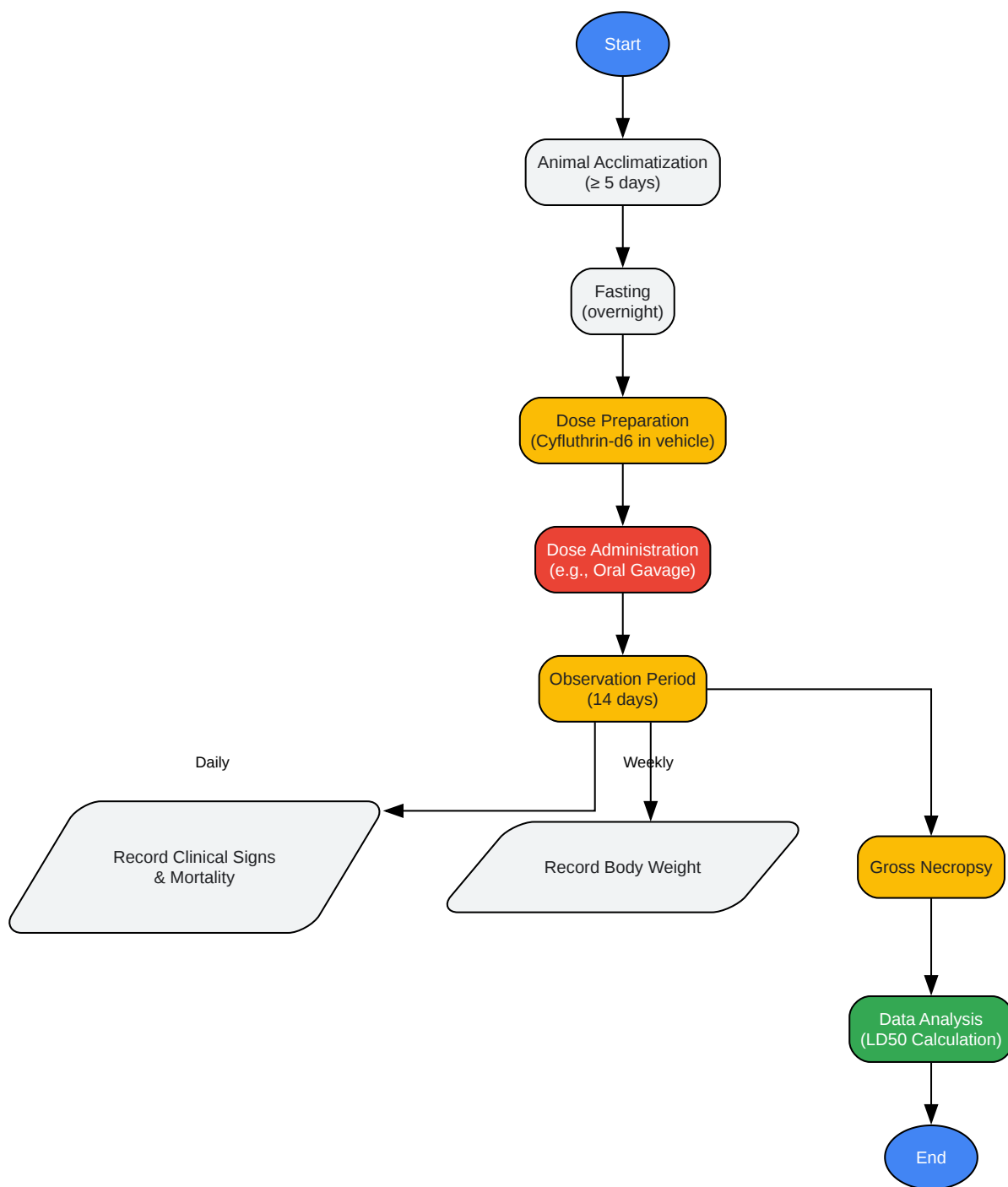
This test provides information on health hazards from short-term dermal exposure.

- Test Animals: Healthy, young adult rats are typically used.
- Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk.
- Application: The test substance is applied uniformly over the shaved area (at least 10% of the body surface) and covered with a porous gauze dressing for 24 hours.
- Procedure: A limit test is often performed first at a high dose (e.g., 2000 mg/kg). If no toxicity is observed, no further testing is needed. If toxicity occurs, a full study with multiple dose groups is conducted.
- Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.
- Endpoint: The dermal LD<sub>50</sub> is calculated.

## Acute Toxicity to Fish (LC<sub>50</sub>) - Based on OECD Guideline 203[4][21][22][23]

This test determines the concentration of a substance that is lethal to 50% of fish over a 96-hour period.

- **Test Species:** A standard fish species, such as Rainbow Trout (*Oncorhynchus mykiss*) or Zebrafish (*Danio rerio*), is used.
- **Test Conditions:** The test is conducted in glass tanks with controlled water quality parameters (temperature, pH, dissolved oxygen).
- **Procedure:** Fish are exposed to a range of concentrations of the test substance in water for 96 hours. A control group is exposed to water without the test substance.
- **Observation:** Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.
- **Endpoint:** The LC<sub>50</sub> and its 95% confidence limits are calculated for each observation time.



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Fig. 2: Generalized workflow for an acute oral LD<sub>50</sub> study.



## Conclusion

**Cyfluthrin-d6**, as a deuterated analog of Cyfluthrin, is presumed to have a similar toxicological profile to its parent compound. The available data indicates that Cyfluthrin is a moderately toxic compound to mammals via oral and inhalation routes and has very high toxicity to aquatic organisms. Its primary mechanism of action is the disruption of voltage-gated sodium channels in the nervous system. Researchers and professionals handling **Cyfluthrin-d6** should adhere to the safety precautions outlined in this guide and the substance's Safety Data Sheet to minimize exposure and environmental release. The experimental protocols provided, based on OECD guidelines, offer a framework for conducting further toxicological assessments.

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